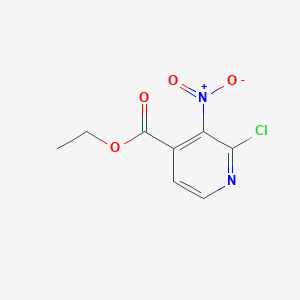
Ethyl 2-chloro-3-nitroisonicotinate
説明
Ethyl 2-chloro-3-nitroisonicotinate is a useful research compound. Its molecular formula is C8H7ClN2O4 and its molecular weight is 230.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 2-chloro-3-nitroisonicotinate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.
Synthesis of this compound
The synthesis of this compound involves a multi-step process that starts from 3-nitropyridine derivatives. The compound is typically synthesized by reacting 2-chloro-3-nitroisonicotinic acid with ethyl alcohol in the presence of thionyl chloride. The reaction proceeds as follows:
- Preparation of 2-chloro-3-nitroisonicotinic acid :
Anticancer Properties
Recent studies have evaluated the cytotoxicity of this compound against various cancer cell lines using the National Cancer Institute's (NCI) 60 human cancer cell line screen. The results indicated selective growth inhibition against specific cell lines:
- UO-31 (renal cancer)
- MCF-7 (breast cancer)
- MDA-MB-468 (breast cancer)
These findings suggest that this compound exhibits potential anticancer activity, particularly in renal and breast cancer models, indicating a promising avenue for further research into its mechanism of action and therapeutic efficacy .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Preliminary assays demonstrated that the compound exhibits activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined for several pathogens, showcasing its potential as an antimicrobial agent:
| Pathogen | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 100 |
These results highlight the compound's effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections caused by resistant strains .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of DNA Synthesis : Similar nitro compounds are known to interfere with nucleic acid synthesis in microbial cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.
- Enzyme Inhibition : this compound may act as an inhibitor for specific enzymes involved in cellular metabolism.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Case Study on Renal Cancer : A study involving UO-31 cells showed that treatment with the compound resulted in a significant reduction in cell viability compared to controls, with IC50 values indicating potent anticancer effects.
- Case Study on Bacterial Infections : In vivo studies using murine models demonstrated that administration of this compound effectively reduced bacterial load in infections caused by Staphylococcus aureus.
特性
IUPAC Name |
ethyl 2-chloro-3-nitropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O4/c1-2-15-8(12)5-3-4-10-7(9)6(5)11(13)14/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGLVFFQIFGJIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















